2-(Cyanomethyl)isoquinolin-2-ium chloride
Overview
Description
2-(Cyanomethyl)isoquinolin-2-ium chloride is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(Cyanomethyl)isoquinolin-2-ium chloride is used in synthesizing dihydropyrrolo[2,1-a]isoquinolines and dihydropyrrolo[2,1-a]isoquinolines, demonstrating its utility in heterocyclic compound synthesis (Kutsuma, Sekine, Hujiyama, & Kobayashi, 1972).
Palladium-Catalyzed Tandem Reactions
It's involved in palladium-catalyzed tandem reactions with arylboronic acids in water, highlighting its role in environmentally benign synthesis of diverse isoquinolines (Hu et al., 2017).
Potential Pro-Drug System
Studies suggest its role in synthesizing substituted isoquinolin-1-ones, which are components of a potential bioreductively activated pro-drug system targeting hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).
Cyclization of Diethyl(2-iodoaryl)malonates
It plays a role in the synthesis of substituted isoquinolin-1(2H)-ones, showcasing its utility in complex organic syntheses involving palladium-catalyzed carbonylation-decarboxylation processes (Zheng & Alper, 2008).
Formation of Indeno[1,2-c]isoquinolines
It is utilized in transforming trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones to indeno[1,2-c]isoquinolines, important in anticancer drug development (Xiao & Cushman, 2005).
Formation of Isoquinolin-1(2H)-ones
The reaction of 2-(cyanomethyl)benzoic acid with various amines leads to the formation of isoquinolin-1(2H)-ones, indicating its versatility in chemical reactions (Potikha, Gutsul, Kovtunenko, & Tolmachev, 2010).
Modular Isoquinoline Synthesis
It's used in a four-component coupling procedure for the synthesis of substituted isoquinolines, underlining its significance in modular synthesis strategies (Pilgrim et al., 2013).
Nonlinear Optical Study
In the field of optics, its derivatives, such as 1-(carboxymethyl)-8-hydroxyquinolin-1-ium chloride, have been studied for their nonlinear optical properties, indicating potential applications in optical devices (Zidan, Arfan, & Allahham, 2016).
Cerium(III)-Catalyzed Cyclizations
It's involved in Cerium(III)-catalyzed cyclizations to yield benzo[a]quinolizines, showing its application in the synthesis of complex heterocycles (Vincze et al., 2004).
Synthesis of 3-(Trifluoromethyl)-2H-imidazo[5,1-a]isoquinolinium Chloride Derivatives
These derivatives have been synthesized and studied for their photophysical properties, suggesting applications in developing fluorescent molecular probes (Rahmani et al., 2017).
Properties
IUPAC Name |
2-isoquinolin-2-ium-2-ylacetonitrile;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N2.ClH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-5,7,9H,8H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHMOGJEYQRIO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC#N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506901 | |
Record name | 2-(Cyanomethyl)isoquinolin-2-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78572-49-3 | |
Record name | NSC296125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Cyanomethyl)isoquinolin-2-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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